molecular formula C18H19ClO3 B4667539 3-chloro-4-[2-(2-isopropylphenoxy)ethoxy]benzaldehyde

3-chloro-4-[2-(2-isopropylphenoxy)ethoxy]benzaldehyde

Cat. No. B4667539
M. Wt: 318.8 g/mol
InChI Key: FXNXQOUXMVMHEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-4-[2-(2-isopropylphenoxy)ethoxy]benzaldehyde is a chemical compound used in scientific research for its potential therapeutic applications. It is a member of the benzaldehyde family and is commonly referred to as "Compound A."

Mechanism of Action

The mechanism of action of 3-chloro-4-[2-(2-isopropylphenoxy)ethoxy]benzaldehyde is not fully understood, but it is believed to work by inhibiting certain enzymes and signaling pathways involved in cancer cell growth and inflammation. It has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
3-chloro-4-[2-(2-isopropylphenoxy)ethoxy]benzaldehyde has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and inflammation, such as cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB). It has also been shown to have antioxidant properties, which may help protect against oxidative stress and neurodegeneration.

Advantages and Limitations for Lab Experiments

One advantage of using 3-chloro-4-[2-(2-isopropylphenoxy)ethoxy]benzaldehyde in lab experiments is its potential therapeutic applications in cancer, inflammation, and neurological disorders. Additionally, it has been shown to have low toxicity and is relatively easy to synthesize. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for the study of 3-chloro-4-[2-(2-isopropylphenoxy)ethoxy]benzaldehyde. One direction is to further investigate its mechanism of action and optimize its therapeutic potential in cancer, inflammation, and neurological disorders. Additionally, it may be useful to study its potential use in combination with other drugs or therapies. Finally, it may be useful to study its potential use in other areas, such as cardiovascular disease and metabolic disorders.

Scientific Research Applications

3-chloro-4-[2-(2-isopropylphenoxy)ethoxy]benzaldehyde has been studied for its potential therapeutic applications in several areas, including cancer treatment, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of arthritis. Additionally, it has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

3-chloro-4-[2-(2-propan-2-ylphenoxy)ethoxy]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClO3/c1-13(2)15-5-3-4-6-17(15)21-9-10-22-18-8-7-14(12-20)11-16(18)19/h3-8,11-13H,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXNXQOUXMVMHEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1OCCOC2=C(C=C(C=C2)C=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-chloro-4-[2-(2-isopropylphenoxy)ethoxy]benzaldehyde
Reactant of Route 2
Reactant of Route 2
3-chloro-4-[2-(2-isopropylphenoxy)ethoxy]benzaldehyde
Reactant of Route 3
Reactant of Route 3
3-chloro-4-[2-(2-isopropylphenoxy)ethoxy]benzaldehyde
Reactant of Route 4
Reactant of Route 4
3-chloro-4-[2-(2-isopropylphenoxy)ethoxy]benzaldehyde
Reactant of Route 5
Reactant of Route 5
3-chloro-4-[2-(2-isopropylphenoxy)ethoxy]benzaldehyde
Reactant of Route 6
Reactant of Route 6
3-chloro-4-[2-(2-isopropylphenoxy)ethoxy]benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.